Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate
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Overview
Description
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is a complex organic compound known for its unique structure and properties It is an ester derivative of tridecadienoic acid, featuring an oxirane ring and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate typically involves the esterification of 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents like hydrogen peroxide, leading to the formation of diols.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Saturated esters.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate: Similar structure but with fewer double bonds.
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8-dienoate: Similar structure but with different positions of double bonds.
Uniqueness
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is unique due to its specific arrangement of double bonds and the presence of an oxirane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWCUDQEBWUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694011 |
Source
|
Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98974-56-2 |
Source
|
Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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